Cas no 93103-86-7 (4-Bromo-1-benzothiophene-2-carboxamide)
4-Bromo-1-benzothiophene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-1-benzothiophene-2-carboxamide
- 93103-86-7
- BF-0776
- CS-0366788
- 4-Bromobenzo[b]thiophene-2-carboxamide
- DTXSID60541560
- AKOS015888726
- J-514805
- MFCD19381740
- FT-0683870
-
- MDL: MFCD19381740
- Inchi: 1S/C9H6BrNOS/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H2,11,12)
- InChI Key: WYDAQLCCPZXSNL-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2=C1C=C(C(N)=O)S2
Computed Properties
- Exact Mass: 254.93535g/mol
- Monoisotopic Mass: 254.93535g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 71.3Ų
4-Bromo-1-benzothiophene-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM325042-1g |
4-Bromobenzo[b]thiophene-2-carboxamide |
93103-86-7 | 95% | 1g |
$284 | 2021-06-17 | |
| TRC | B055400-50mg |
4-Bromo-1-benzothiophene-2-carboxamide |
93103-86-7 | 50mg |
$ 150.00 | 2022-06-07 | ||
| TRC | B055400-100mg |
4-Bromo-1-benzothiophene-2-carboxamide |
93103-86-7 | 100mg |
$ 245.00 | 2022-06-07 | ||
| Matrix Scientific | 064065-500mg |
4-Bromo-1-benzothiophene-2-carboxamide, 95+% |
93103-86-7 | 95+% | 500mg |
$304.00 | 2023-09-05 | |
| Matrix Scientific | 064065-1g |
4-Bromo-1-benzothiophene-2-carboxamide, 95+% |
93103-86-7 | 95+% | 1g |
$467.00 | 2023-09-05 | |
| Chemenu | CM325042-1g |
4-Bromobenzo[b]thiophene-2-carboxamide |
93103-86-7 | 95% | 1g |
$324 | 2024-07-19 | |
| abcr | AB338222-500 mg |
4-Bromo-1-benzothiophene-2-carboxamide, 95%; . |
93103-86-7 | 95% | 500mg |
€315.00 | 2023-05-19 | |
| abcr | AB338222-1 g |
4-Bromo-1-benzothiophene-2-carboxamide, 95%; . |
93103-86-7 | 95% | 1g |
€478.80 | 2023-05-19 | |
| Alichem | A169003983-1g |
4-Bromobenzo[b]thiophene-2-carboxamide |
93103-86-7 | 95% | 1g |
$400.00 | 2023-08-31 | |
| Key Organics Ltd | BF-0776-1MG |
4-bromo-1-benzothiophene-2-carboxamide |
93103-86-7 | >95% | 1mg |
£37.00 | 2025-02-08 |
4-Bromo-1-benzothiophene-2-carboxamide Suppliers
4-Bromo-1-benzothiophene-2-carboxamide Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 4-Bromo-1-benzothiophene-2-carboxamide
Recent Advances in the Study of 4-Bromo-1-benzothiophene-2-carboxamide (CAS: 93103-86-7) in Chemical Biology and Pharmaceutical Research
4-Bromo-1-benzothiophene-2-carboxamide (CAS: 93103-86-7) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and medicinal chemistry. This heterocyclic compound, featuring a benzothiophene core with a bromo substituent and a carboxamide functional group, serves as a key intermediate in the synthesis of various biologically active molecules. Recent studies have highlighted its potential in developing novel therapeutic agents targeting multiple disease pathways.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a building block for kinase inhibitors. Researchers at the University of Cambridge utilized 4-Bromo-1-benzothiophene-2-carboxamide as a precursor in developing selective JAK2 inhibitors, showing promising results in preclinical models of myeloproliferative disorders. The bromo substituent at the 4-position proved particularly valuable for further functionalization through cross-coupling reactions, enabling rapid diversification of the molecular scaffold.
In the field of antimicrobial research, a team from the Scripps Research Institute reported in ACS Infectious Diseases (2024) that derivatives of 4-Bromo-1-benzothiophene-2-carboxamide exhibited potent activity against drug-resistant strains of Mycobacterium tuberculosis. The carboxamide moiety was found to play a crucial role in target binding, while the bromine atom facilitated the introduction of various pharmacophores to optimize antimicrobial properties. These findings suggest potential applications in addressing the global challenge of antibiotic resistance.
Recent synthetic methodology developments have also focused on 4-Bromo-1-benzothiophene-2-carboxamide. A Nature Communications paper (2023) described a novel palladium-catalyzed C-H activation protocol that enables direct functionalization of this scaffold under mild conditions. This advancement significantly expands the synthetic utility of the compound, allowing for more efficient preparation of diverse analogs for structure-activity relationship studies.
From a drug metabolism perspective, a 2024 study in Drug Metabolism and Disposition investigated the pharmacokinetic properties of 4-Bromo-1-benzothiophene-2-carboxamide derivatives. The researchers found that the benzothiophene core generally confers favorable metabolic stability, while the carboxamide group enhances solubility - a combination that addresses common challenges in drug development. These findings support the continued exploration of this scaffold in medicinal chemistry programs.
Looking forward, the unique structural features of 4-Bromo-1-benzothiophene-2-carboxamide (CAS: 93103-86-7) position it as a valuable tool in chemical biology and drug discovery. Its versatility in synthetic transformations, combined with promising biological activities of its derivatives, suggests that this compound will remain an important focus of pharmaceutical research in the coming years. Ongoing studies are exploring its applications in targeted protein degradation, allosteric modulator development, and as a fluorescent probe for biological imaging.
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